Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
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Overview
Description
Scientific Research Applications
Molecular Structures and Synthesis
Molecular Structure Analysis and Hydrogen Bonds Tert-butyl carbamate derivatives have been structurally characterized to understand the nature of intermolecular interactions, especially hydrogen bonds, shaping their molecular environments. Detailed studies using Hirshfeld surfaces and 2D fingerprint plots have illuminated the role of hydrogen bonding in assembling molecules into three-dimensional architectures (Das et al., 2016).
N-Hydroxycarbamates as Building Blocks in Organic Synthesis Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as important building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This discovery opens up pathways for various chemical transformations, highlighting their utility in organic synthesis (Guinchard et al., 2005).
Molecular Interactions and Chemical Transformations
Isomorphous Crystal Structures Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart have revealed fascinating insights into their crystal structures. The molecules in these structures are interconnected through a unique interplay of hydrogen and halogen bonds, particularly involving carbonyl groups (Baillargeon et al., 2017).
Chemoselective Transformation of Amino Protecting Groups The versatility of tert-butyl carbamates is further exemplified in the realm of amino protecting groups. Innovations in the chemoselective transformation of these groups, using species like N-tert-butyldimethylsilyloxycarbonyl, have paved the way for creating N-ester type compounds under mild conditions. This approach significantly enhances the utility of tert-butyl carbamates in various chemical synthesis processes (Sakaitani & Ohfune, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMZYCAVBQJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate |
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